1-Propene, 3-(1-methoxyethoxy)-

CAS No.: 60812-41-1

Cat. No.: VC7985160

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60812-41-1 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 3-(1-methoxyethoxy)prop-1-ene |

| Standard InChI | InChI=1S/C6H12O2/c1-4-5-8-6(2)7-3/h4,6H,1,5H2,2-3H3 |

| Standard InChI Key | AAYPCZZQEAJUGH-UHFFFAOYSA-N |

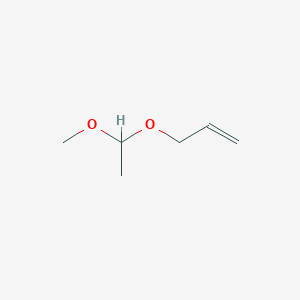

| SMILES | CC(OC)OCC=C |

| Canonical SMILES | CC(OC)OCC=C |

Introduction

Chemical Identity and Structural Features

The IUPAC name 1-propene, 3-(1-methoxyethoxy)- denotes a propene molecule (CH₂=CH-CH₂-) with a methoxyethoxy group (-O-CH₂-O-CH₃) attached to the terminal carbon. The molecular formula is C₆H₁₂O₂, with a molar mass of 116.16 g/mol . The compound’s structure combines a vinyl group with an ether functionality, enabling participation in both electrophilic addition and nucleophilic substitution reactions.

Comparative analysis with the isomer 3-(2-methoxyethoxy)-1-propene (CAS 18854-48-3) reveals distinct stereoelectronic properties due to the methoxy group’s position on the ethoxy chain . For instance, the 1-methoxyethoxy substituent may influence solubility and boiling point relative to its 2-methoxyethoxy counterpart.

Physicochemical Properties

Physical Properties

1-Propene, 3-(1-methoxyethoxy)-, is a colorless liquid at standard temperature and pressure. Key physical parameters include:

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 0.887–0.996 g/cm³ | |

| Boiling Point | 129.5–138°C | |

| Solubility | Miscible with organic solvents (e.g., alcohols, ethers) |

The density range reflects variations in purity and measurement conditions, while the boiling point aligns with similar ethers of comparable molecular weight . The compound’s solubility profile suggests compatibility with hydrophobic reaction environments, a trait exploited in polymer synthesis.

Chemical Reactivity

The vinyl group undergoes typical alkene reactions, such as hydrogenation and hydrohalogenation, while the ether linkage is susceptible to acid-catalyzed cleavage. For example, exposure to HBr may yield 3-bromo-1-propene and methoxyethanol . The compound’s stability under basic conditions makes it suitable for use in Grignard or alkylation reactions.

Synthesis Methodologies

Industrial-Scale Preparation

The synthesis of 1-propene, 3-(1-methoxyethoxy)-, involves etherification strategies analogous to those described in patent CN101045676A . A phase-transfer catalyzed reaction between sodium methoxide and a halogenated precursor (e.g., 1,3-bromochloropropane) in an inert solvent (benzene, cyclohexane) achieves high yields (>90%):

Key parameters include:

This method avoids costly starting materials like 1,3-propylene glycol, leveraging domestically available 1,3-bromochloropropane instead .

Laboratory-Scale Synthesis

Small-scale preparations often employ nucleophilic substitution under anhydrous conditions. For example, reacting 3-chloro-1-propene with methoxyethanol in the presence of K₂CO₃ yields the target compound . Solvent choice (e.g., tetrahydrofuran) and rigorous exclusion of moisture are critical to minimizing side reactions.

Industrial Applications

Polymer Additives

The compound’s dual functionality facilitates its use as a crosslinking agent in polyurethane and epoxy resins. Its incorporation enhances thermal stability and mechanical strength in automotive coatings .

Pharmaceutical Intermediates

In drug synthesis, the vinyl group enables conjugation with bioactive molecules via Michael addition or click chemistry. For instance, derivatives of 1-propene, 3-(1-methoxyethoxy)-, have been explored as prodrugs for antiviral agents .

Specialty Chemicals

The compound serves as a precursor to surfactants and lubricants, where its ether linkage improves solubility in nonpolar matrices. Recent patents highlight its role in ionic liquid formulations for battery electrolytes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume